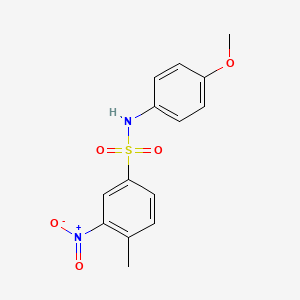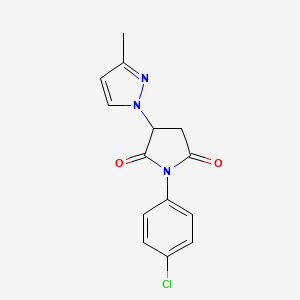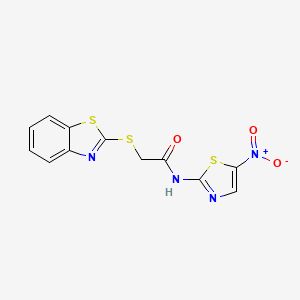![molecular formula C12H8N2O3 B5240172 2-amino-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5240172.png)
2-amino-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-amino-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C12H8N2O3 and its molecular weight is 228.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 228.05349212 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensor Systems
2-Amino-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives have been synthesized and used as chemosensor systems, particularly for the determination of anions. These derivatives exhibit high selectivity in chemosensor applications (Tolpygin et al., 2012).
Antitumor Activity
Research has been conducted to evaluate these compounds for their antitumor properties. A computer-assisted study identified features necessary for good anticancer activity, with certain derivatives showing promising results against lymphocytic leukemia (Paull et al., 1984).
Antimicrobial Activity
Derivatives of this compound have also been synthesized and evaluated for antimicrobial activity. These compounds have shown effectiveness against various bacteria and fungi, indicating potential use in antimicrobial treatments (Kuran et al., 2012).
Antiviral Effects
Studies have demonstrated the antiviral effects of these compounds, particularly against herpes simplex viruses. The efficacy of these derivatives in inhibiting viral replication highlights their potential as antiviral agents (Al-Salahi et al., 2015).
Fluorescent Chemosensor for Metal Ions
A derivative of this compound has been developed as a fluorescent chemosensor, showing selective recognition of Group IIIA metal ions. This application is significant in chemical analysis and environmental monitoring (Jang et al., 2018).
Photoinitiators of Polymerization
These compounds have been used as photoinitiators in the polymerization of epoxides and acrylates. Their ability to initiate polymerization under various light conditions, including visible LEDs, highlights their versatility in material science applications (Xiao et al., 2015).
Cancer Targeting
Specific derivatives have shown potent and selective targeting abilities against breast cancer cells, mediated via the aryl hydrocarbon receptor pathway. This indicates their potential as targeted cancer therapies (Gilbert et al., 2020).
Properties
IUPAC Name |
2-amino-5-hydroxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c13-14-11(16)8-3-1-2-6-4-7(15)5-9(10(6)8)12(14)17/h1-5,15H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDASURZQZXOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5240090.png)
![4-[5-(4-nitrophenoxy)pentyl]morpholine](/img/structure/B5240095.png)
![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5240109.png)

![N'-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide](/img/structure/B5240122.png)
![N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5240134.png)
![3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-3-ol](/img/structure/B5240136.png)

![3-[(3-methoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5240149.png)
![2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline](/img/structure/B5240158.png)

![1-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5240176.png)
![{4-[3-(1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B5240183.png)

